molecular formula C8H5NO3 B3329344 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde CAS No. 581102-27-4

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde

Cat. No. B3329344
Key on ui cas rn: 581102-27-4
M. Wt: 163.13 g/mol
InChI Key: DYFWPMHZVHAXTO-UHFFFAOYSA-N
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Patent
US07205295B2

Procedure details

To a 0° C. solution of methanol (50 mL) and 5-formyl-2-hydroxy-benzamide (Reich et al. J. Med. Chem., 2000;43(9):1670–1683) (2.0 g, 12.11 mmol) was added potassium hydroxide (1.35 g, 24.22 mmol) and then iodobenzene diacetate (3.90 g, 12.11 mmol). The reaction was stirred at 0° C. for 1 hour, then diluted with ethyl acetate (200 mL) and carefully acidified to pH 2 with 1N HCl. The organic layer was then washed with sodium chloride (2×50 mL), dried over magnesium sulfate, filtered and concentrated under reduced pressure. This was used in the next step without purification. MS: M+−1=162.0 Da.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=[CH:5][C:6](O)=[C:7](C=1)[C:8]([NH2:10])=O)=O.[OH-].[K+].[C:15]([OH:18])(=[O:17])C.[C:19]([OH:22])(=O)[CH3:20].I[C:24]1C=CC=CC=1.Cl>C(OCC)(=O)C.CO>[O:17]=[C:15]1[NH:10][C:8]2[CH:24]=[C:20]([CH:19]=[O:22])[CH:5]=[CH:6][C:7]=2[O:18]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)N)C1)O
Name
Quantity
1.35 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was then washed with sodium chloride (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This was used in the next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1OC2=C(N1)C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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